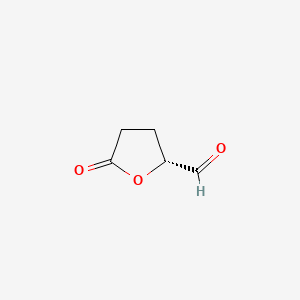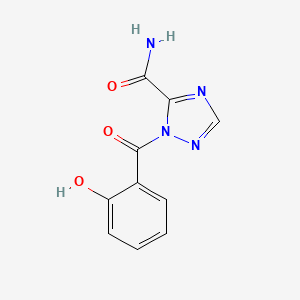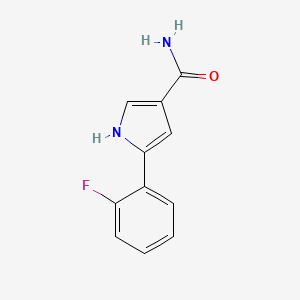
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide: is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds consisting of a five-membered ring with four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group in this compound contributes to its unique reactivity and potential biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide typically involves the following steps:
N-Alkylation of Pyrrole: Pyrrole is protected by N-alkylation using triisopropylsilyl chloride.
Formylation: The protected pyrrole undergoes formylation using Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde.
Bromination and Suzuki Coupling: The carbaldehyde is brominated using N-bromosuccinimide and then coupled with 2-fluorophenylboronic acid via Suzuki coupling to obtain the desired product.
Industrial Production Methods: Industrial production of this compound involves a one-pot synthesis method using 2-(2-fluorobenzoyl)malononitrile as a raw material. This method avoids the separation process of multi-step intermediates, reduces waste generation, and is environmentally friendly. The process involves:
Reduction Reactions: Using metal catalysts and glacial acetic acid under vacuum and hydrogen atmosphere.
Purification: The crude product is purified using solvents like tetrahydrofuran and water, followed by filtration and drying.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Fluorination Reagents: The compound can be used as a fluorination reagent in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potassium-Competitive Acid Blockers: Similar compounds like vonoprazan are used for managing gastrointestinal ulcers and esophageal reflux.
Industry:
Mecanismo De Acción
The specific mechanism of action for 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide is not well-documented. similar compounds such as vonoprazan act as potassium-competitive acid blockers. They inhibit the proton pump in the stomach lining, reducing acid secretion and providing relief from acid-related disorders.
Comparación Con Compuestos Similares
Vonoprazan: A potassium-competitive acid blocker used for gastrointestinal ulcers.
Propiedades
Fórmula molecular |
C11H9FN2O |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C11H9FN2O/c12-9-4-2-1-3-8(9)10-5-7(6-14-10)11(13)15/h1-6,14H,(H2,13,15) |
Clave InChI |
NLFBJXFRJOOPQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CN2)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


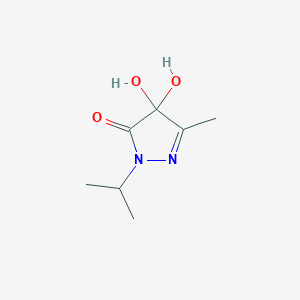
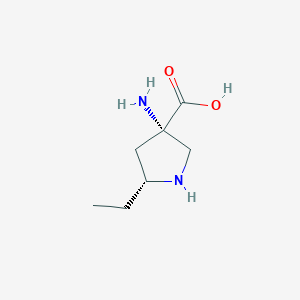
![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
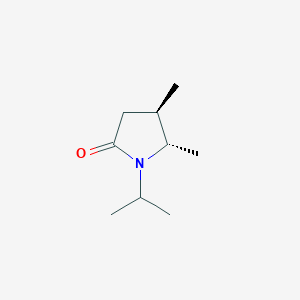
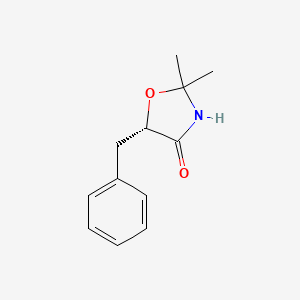

![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
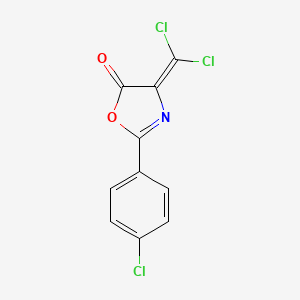
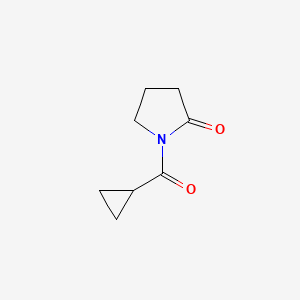
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)

